Product packaging for 4-(3,5-Dichlorophenyl)oxazolidin-2-one(Cat. No.:)

4-(3,5-Dichlorophenyl)oxazolidin-2-one

Cat. No.: B13600821
M. Wt: 232.06 g/mol
InChI Key: CTAIWTBOABCSLD-UHFFFAOYSA-N
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Description

Overview of Oxazolidinone Scaffolds: Academic Significance and Structural Diversity

Oxazolidinones are a class of five-membered heterocyclic compounds that feature both a nitrogen and an oxygen atom in their ring structure. researchgate.net This scaffold is of considerable academic and industrial interest due to its wide range of biological activities. nih.gov The versatility of the oxazolidinone ring has led to its exploration in various therapeutic areas, including antibacterial, antituberculosis, anticancer, and anti-inflammatory applications. researchgate.netrsc.org

The structural diversity of oxazolidinones stems from the different possible arrangements of the heteroatoms and the carbonyl group within the five-membered ring. This gives rise to several isomers, with the 2-oxazolidinone (B127357) isomer being the most extensively investigated in drug discovery. researchgate.netnih.gov A key feature contributing to their significance is their ability to act as bioisosteres for other chemical groups like carbamates, ureas, and amides. researchgate.netnih.gov This structural mimicry allows them to form crucial hydrogen bonds with biological targets, while the cyclic nature of the scaffold often imparts greater metabolic and chemical stability compared to their acyclic counterparts. researchgate.netnih.gov The success of this scaffold is exemplified by its presence in clinically approved drugs, which has spurred ongoing research into novel derivatives. nih.gov

Contextualization of 4-(3,5-Dichlorophenyl)oxazolidin-2-one within the Broader Oxazolidinone Class

The compound this compound belongs to the 2-oxazolidinone subclass. Its structure is characterized by the core 2-oxazolidinone ring substituted at the 4th position with a 3,5-dichlorophenyl group. This places it within the family of N-aryl oxazolidinones, a group that has been central to the development of oxazolidinone-based antibacterial agents. researchgate.net The specific substitution pattern on the phenyl ring is a critical determinant of a molecule's biological activity, and dichlorinated phenyl rings are common motifs in pharmacologically active compounds.

Below are the key chemical identifiers for this specific compound.

IdentifierValue
CAS Number 1496336-32-3 chiralen.combldpharm.com
Molecular Formula C₉H₇Cl₂NO₂ bldpharm.comchemscene.com
Molecular Weight 232.06 g/mol bldpharm.comchemscene.com

While extensive, publicly available research on the specific applications of this compound is limited, its structure suggests it is a subject of interest in synthetic and medicinal chemistry research, likely as an intermediate or a candidate for biological screening.

Historical Trajectories and Evolution of Research on Substituted Oxazolidinones

The history of oxazolidinones in medicinal chemistry began earlier than their recent prominence might suggest. The first drug containing this scaffold was Furazolidone, a nitrofuran-oxazolidinone discovered in the 1940s as an antimicrobial agent. researchgate.netnih.gov This was followed by the antitubercular drug Cycloserine, a 3-oxazolidinone, which has been in use since 1956. researchgate.netnih.gov

A pivotal moment for the class came in the late 1980s with the discovery of a new class of synthetic N-aryl-oxazolidinones by researchers at DuPont, which included compounds like DuP-105 and DuP-721. researchgate.nettoku-e.comnih.gov These were the first of their kind to show potent activity against human pathogens. nih.gov Although their development was ultimately halted due to toxicity issues found in preclinical studies, this breakthrough ignited significant interest in the oxazolidinone scaffold. toku-e.comnih.gov

This renewed focus led to extensive research and development efforts, culminating in the discovery of Linezolid by Pharmacia & Upjohn in 1996. nih.gov Linezolid received FDA approval in 2000, becoming the first commercially successful member of this new class of antibiotics, particularly valued for its activity against multi-drug resistant Gram-positive bacteria. nih.govnih.gov The success of Linezolid validated the therapeutic potential of the oxazolidinone class and paved the way for second-generation drugs. In 2014, Tedizolid was approved by the FDA, offering another option for treating serious bacterial skin infections. nih.gov The journey from early discoveries like Furazolidone to modern, highly effective agents like Linezolid and Tedizolid illustrates a remarkable evolution in the research and application of substituted oxazolidinones.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2NO2 B13600821 4-(3,5-Dichlorophenyl)oxazolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7Cl2NO2

Molecular Weight

232.06 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H7Cl2NO2/c10-6-1-5(2-7(11)3-6)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

CTAIWTBOABCSLD-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comprehensive Structural Characterization and Elucidation of 4 3,5 Dichlorophenyl Oxazolidin 2 One Analogs

Crystallographic Investigations for Solid-State Molecular Architecture

Crystallographic studies, particularly single-crystal X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis

In a study of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, another analog, single-crystal X-ray diffraction revealed two independent molecules within the crystal structure with similar geometric parameters but different environments. aalto.fi This highlights the potential for polymorphism in related compounds.

Below is a representative table of crystallographic data that might be obtained for an analog of 4-(3,5-dichlorophenyl)oxazolidin-2-one.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a (Å)6.0628 (2)
b (Å)8.7653 (3)
c (Å)11.4000 (4)
β (°)103.538 (2)
Volume (ų)588.99 (4)
Z2

Analysis of Conformational Preferences and Dihedral Angles

The conformation of the oxazolidinone ring and the orientation of the dichlorophenyl substituent are critical aspects of the molecular architecture. The heterocyclic ring in chiral oxazolidinone derivatives has been shown to be flexible, capable of adopting envelope and twisted conformations. mdpi.com

Dihedral angles, which describe the rotation around a chemical bond, are key to defining the three-dimensional shape. For example, in (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, the oxazolidinone ring is twisted from the plane of the dihalophenyl ring, with a C2—C3—C4—C9 twist angle of 70.5 (5)°. nih.gov In another related structure, the dihedral angle between a thiazole (B1198619) ring and a pyrimidine (B1678525) ring was found to be 6.48 (7)°, indicating they are nearly co-planar. nih.gov The analysis of these angles provides insight into steric hindrance and electronic interactions within the molecule.

Dihedral AngleValue (°)
C2—C3—C4—C970.5 (5)
C7—C6—C12—O4-92.8 (6)
C10—O3—C5—C6-96.8 (4)

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Van der Waals) and Crystal Packing

The way molecules pack in a crystal is governed by a variety of intermolecular forces. In the crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, N—H⋯O hydrogen-bonding interactions are observed between neighboring molecules, forming chains parallel to the b-axis. nih.gov

Advanced Spectroscopic Techniques for Solution-State Structural Assessment

Spectroscopic methods are essential for elucidating the structure of molecules in solution, where they may exist in different conformations than in the solid state.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a cornerstone of structural elucidation in solution. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For oxazolidinone derivatives, the chemical shifts and coupling constants in ¹H NMR spectra can help determine the relative stereochemistry of substituents. unimelb.edu.au

For example, in a series of oxazolidine-based compounds, ¹H NMR was used to study their stability and the formation of ring-opened intermediates. nih.govresearchgate.net 2D NMR techniques, such as COSY, HMQC, and HMBC, are invaluable for establishing connectivity between atoms, allowing for a complete assignment of the ¹H and ¹³C NMR spectra. mdpi.com

A representative table of ¹H and ¹³C NMR data for a hypothetical analog is presented below.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Ar-H8.78-7.10 (m)-
CH₂4.33 (s)46.3
CH₂3.26 (s)39.0
C=O-165.3, 164.2
Ar-C-135.0, 129.2, 128.6, 123.3, 122.6, 119.7

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound and its analogs, key characteristic absorption bands would include those for the C=O (carbonyl) group of the oxazolidinone ring, C-N stretching, C-O stretching, and vibrations associated with the dichlorophenyl ring.

For example, in a series of 4-thiazolidinone (B1220212) derivatives, the appearance of a carbonyl group stretching band at 1680-1735 cm⁻¹ was indicative of the thiazolidinone ring. chemmethod.com Similarly, for 3-((5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione, a C=O stretch was observed at 1734 cm⁻¹. rsc.org

A table of typical IR absorption bands is provided below.

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-HStretching~3300
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=O (oxazolidinone)Stretching~1750
C=C (aromatic)Stretching1450-1600
C-OStretching1000-1300
C-ClStretching600-800

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry serves as a critical analytical technique for the structural elucidation of this compound and its analogs. It provides definitive confirmation of the molecular formula by accurately measuring the molecular weight and offers significant insights into the compound's structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable, allowing for the determination of the elemental composition of the parent molecule and its fragments with high precision. mdpi.com

Molecular Formula Confirmation

The primary application of mass spectrometry in the initial analysis of this compound is the confirmation of its molecular formula, C₉H₇Cl₂NO₂. bldpharm.comchemscene.com In techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized to produce a molecular ion ([M]⁺ or [M+H]⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound.

For this compound, the expected monoisotopic mass is approximately 230.98 g/mol . A key confirmatory feature is the distinctive isotopic pattern created by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic cluster of peaks for the molecular ion:

[M]⁺: The peak corresponding to the molecule containing two ³⁵Cl isotopes.

[M+2]⁺: A peak two mass units higher, corresponding to one ³⁵Cl and one ³⁷Cl isotope. Its intensity is expected to be about 65% of the [M]⁺ peak.

[M+4]⁺: A peak four mass units higher, corresponding to two ³⁷Cl isotopes, with an intensity of about 10% of the [M]⁺ peak.

The observation of this specific isotopic cluster provides unambiguous evidence for the presence of two chlorine atoms and confirms the molecular formula.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted) Ion/Fragment Formula Notes
231 [M]⁺ [C₉H₇³⁵Cl₂NO₂]⁺ Molecular ion peak.
174 [M - C₂H₂O]⁺ [C₇H₅³⁵Cl₂NO]⁺ Loss of a ketene (B1206846) moiety from the oxazolidinone ring.
160 [C₇H₄³⁵Cl₂N]⁺ [C₇H₄³⁵Cl₂N]⁺ Subsequent loss of an oxygen atom.
145 [C₆H₃³⁵Cl₂]⁺ [C₆H₃³⁵Cl₂]⁺ 3,5-Dichlorophenyl cation, a common fragment.

Fragmentation Patterns

The fragmentation of this compound is expected to be initiated by the cleavage of the bonds within the oxazolidinone ring or the bond connecting the ring to the dichlorophenyl group. Key predicted fragmentation pathways include:

Cleavage of the Oxazolidinone Ring: The oxazolidinone ring can undergo fragmentation through several pathways. A common fragmentation involves the loss of a neutral molecule such as carbon dioxide (CO₂) or ethylene (B1197577) oxide (C₂H₄O). Another possibility is the retro-Diels-Alder-type cleavage, leading to the formation of distinct fragments representing different parts of the ring.

Formation of the Dichlorophenyl Cation: A prominent fragmentation pathway is often the cleavage of the C-C bond between the chiral center (C4) of the oxazolidinone ring and the aromatic ring. This would result in the formation of a stable 3,5-dichlorophenyl cation ([C₆H₃Cl₂]⁺) with a predicted m/z of 145 (for the ³⁵Cl isotope). The stability of this aromatic cation would likely make it an abundant ion in the mass spectrum.

Loss of Side Groups: Fragmentation can also be initiated by the loss of the isocyanate group (-NCO) or related fragments, which is a characteristic fragmentation for cyclic carbamates.

By analyzing the m/z values of these and other fragment ions, the connectivity of the molecule can be pieced together, confirming the presence of both the 3,5-dichlorophenyl moiety and the oxazolidinone ring structure.

Computational Chemistry and Theoretical Insights into 4 3,5 Dichlorophenyl Oxazolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivitydntb.gov.uasuperfri.org

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometry, and various chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. nih.govmdpi.com For 4-(3,5-Dichlorophenyl)oxazolidin-2-one, DFT calculations, often using basis sets like B3LYP/6-31G(d,p), are used to compute its structural parameters in the ground state. nih.govnih.govnih.gov

This process involves minimizing the energy of the molecule with respect to the positions of its nuclei, yielding precise information on bond lengths, bond angles, and dihedral angles. nih.gov The resulting optimized geometry represents the molecule's most probable and stable conformation, which is the foundation for calculating other properties like vibrational frequencies and electronic transitions. researchgate.net Theoretical investigations on analogous structures, such as other oxazolidinone or dichlorophenyl derivatives, confirm that DFT provides reliable geometric data consistent with experimental findings where available. nih.govresearchgate.net

Table 1: Key Outputs of DFT Geometry Optimization

Parameter Description Significance
Bond Length The equilibrium distance between the nuclei of two bonded atoms. Determines the size and shape of the molecule.
Bond Angle The angle formed between three connected atoms. Defines the molecule's three-dimensional structure.
Dihedral Angle The angle between two intersecting planes, defined by four atoms. Describes the conformation and rotational freedom around bonds.

| Total Energy | The calculated total energy of the molecule in its optimized state. | Indicates the relative stability of different isomers or conformers. |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, reflecting the molecule's nucleophilicity. libretexts.orgyoutube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE). researchgate.net This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov For compounds like this compound, DFT calculations are used to determine the energies of these orbitals and the magnitude of the energy gap, which helps in understanding its charge transfer properties and reactivity patterns. nih.govajchem-a.com

Table 2: Parameters from Frontier Molecular Orbital Analysis

Parameter Description Chemical Implication
EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons (nucleophilicity) and ionization potential.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons (electrophilicity) and electron affinity.

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |

Molecular Electrostatic Potential (MESP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.netdeeporigin.com The MESP surface illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface. wolfram.comchemrxiv.org

Table 3: MESP Surface Color-Coding and Interpretation

Color Electrostatic Potential Interpretation
Red Most Negative Electron-rich region; site for electrophilic attack.
Orange/Yellow Intermediate Negative/Neutral Moderately electron-rich or neutral region.
Green Zero Potential Neutral (nonpolar) region.

| Blue | Most Positive | Electron-deficient region; site for nucleophilic attack. |

Molecular Modeling and Simulation Approachesnih.gov

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with other systems, particularly biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is essential in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action at a molecular level. researchgate.netsamipubco.com

For this compound, docking studies would be performed to predict its binding affinity and mode of interaction within the active site of a specific protein target. nih.gov The process involves generating a multitude of possible binding poses and scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results, such as docking scores and binding free energies, help to identify the most stable ligand-receptor complex and the key amino acid residues involved in the interaction. nih.govplos.org Studies on similar oxazolidinone derivatives have used molecular docking to successfully predict their binding to targets like cyclin-dependent kinases. nih.gov

Table 4: Key Outputs of a Molecular Docking Study

Parameter Description Significance in Preclinical Models
Docking Score / Binding Energy A numerical value representing the predicted binding affinity of the ligand to the receptor. Lower values typically indicate stronger, more favorable binding.
Binding Pose/Mode The predicted 3D orientation and conformation of the ligand within the receptor's active site. Reveals the specific geometry of the ligand-receptor interaction.
Interacting Residues The amino acids in the receptor that form significant interactions with the ligand. Identifies the key components of the binding site responsible for affinity and selectivity.

| Types of Interactions | The nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals, π-π stacking). | Explains the physical basis for the binding and stability of the complex. |

While docking provides a static picture of binding, molecules are inherently flexible. Conformational searching is a computational process used to identify the various low-energy three-dimensional shapes (conformations) that a molecule can adopt. Understanding the accessible conformations of this compound is crucial, as the biologically active conformation may not be its lowest-energy state in isolation.

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic-level movements of a system over time. nih.gov By simulating the ligand-receptor complex in a solvated environment, MD can assess the stability of the docked pose and reveal dynamic aspects of the interaction. nih.gov Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to monitor the stability of the complex and the flexibility of its components. nih.gov These simulations provide a more realistic and detailed understanding of the binding event, which is critical for the rational design of more potent molecules. nih.gov

Table 5: Common Analyses in Molecular Dynamics Simulations

Analysis Description Purpose
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions in the simulation from a reference structure over time. Assesses the structural stability and convergence of the simulation. A stable RMSD indicates the system has reached equilibrium.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position. Identifies flexible regions of the protein and ligand.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. Quantifies the stability of key interactions predicted by docking.

| SASA (Solvent-Accessible Surface Area) | Calculates the surface area of the molecule that is accessible to the solvent. | Provides insights into conformational changes and the effect of binding on the molecule's exposure to the solvent. nih.gov |

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Q & A

Q. What are the recommended synthetic pathways for 4-(3,5-Dichlorophenyl)oxazolidin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of 3,5-dichlorophenyl isocyanate with glycidol derivatives under basic conditions. Key steps include nucleophilic ring-opening of the epoxide followed by intramolecular cyclization . Optimization parameters include:

  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and byproduct formation.
  • Catalyst : Use of triethylamine or DMAP improves yield by facilitating proton transfer .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
    Validate purity via HPLC (C18 column, 70:30 methanol/water, UV detection at 254 nm) .

Q. How can structural elucidation of this compound be performed to confirm its identity?

Combined spectroscopic and computational methods are critical:

  • NMR : 1H^1H-NMR shows characteristic oxazolidinone ring protons at δ 4.2–4.5 ppm and aromatic protons from the dichlorophenyl group at δ 7.3–7.8 ppm. 13C^{13}C-NMR confirms the carbonyl (C=O) at ~175 ppm .
  • X-ray crystallography : Resolves spatial arrangement of the dichlorophenyl and oxazolidinone moieties, critical for SAR studies .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 260.9924 for C9_9H6_6Cl2_2NO2_2) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial activity : Follow CLSI guidelines using MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Enzyme inhibition : Test inhibition of bacterial enoyl-ACP reductase (FabI) via spectrophotometric NADH depletion at 340 nm .
  • Cytotoxicity : Use MTT assays on HEK-293 cells to establish IC50_{50} values and selectivity indices .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data?

Discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity of the oxazolidinone ring, altering target binding .
  • Impurity profiles : Byproducts like unreacted 3,5-dichlorophenyl isocyanate (detectable via GC-MS) may skew bioactivity results .
    Methodological approach :
  • Molecular docking : Compare binding affinities of pure compound vs. analogs to bacterial FabI (PDB: 1NHI) using AutoDock Vina .
  • Metabolite profiling : Use LC-MS/MS to identify degradation products under physiological conditions (pH 7.4, 37°C) .

Q. What strategies can improve the compound’s metabolic stability without compromising activity?

  • Isosteric replacement : Substitute the oxazolidinone oxygen with sulfur (thiazolidinone) to reduce hydrolysis susceptibility .
  • Pro-drug design : Introduce esterase-labile groups (e.g., acetyl) at the N-position to enhance bioavailability .
    Validate via:
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound via UPLC .

Q. How can analytical methods be developed to quantify trace impurities in synthesized batches?

  • HPLC-DAD : Use a gradient elution (ACN/0.1% TFA in water) to separate impurities (e.g., dimeric byproducts) with a detection limit of 0.1% .
  • Forced degradation studies : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions to identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.